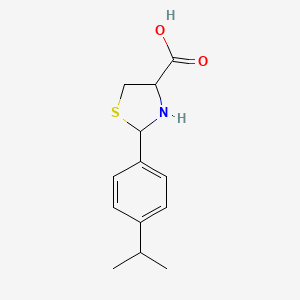

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid

Description

Structural Characterization

Crystallographic Analysis

Single-Crystal X-Ray Diffraction Studies

The crystal structure of 2-(4-isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid has not been explicitly reported, but insights can be inferred from analogous thiazolidine derivatives. For example, lithium thiazolidine-4-carboxylate adopts an orthorhombic symmetry with space group P2₁2₁2₁, featuring unit cell parameters a = 19.4931(3) Å, b = 4.94777(6) Å, c = 6.20164(8) Å, and V = 598.051 ų. The carboxylic acid group in such structures typically forms hydrogen bonds with adjacent molecules, stabilizing the crystal lattice.

In the case of this compound, the bulky 4-isopropylphenyl group may induce steric constraints, potentially favoring specific packing motifs. For instance, similar thiazolidine derivatives exhibit intramolecular hydrogen bonds between the carboxylic acid oxygen and the thiazolidine nitrogen, as observed in cis-(2R,4R)-thiazolidine-4-carboxylic acid derivatives. These interactions could influence the molecular conformation and crystal packing.

Hydrogen Bonding Networks and Packing Motifs

The carboxylic acid group at C4 is critical for intermolecular hydrogen bonding. In related compounds, the O-H group forms hydrogen bonds with oxygen or nitrogen atoms in neighboring molecules, creating extended networks. For example, lithium thiazolidine-4-carboxylate forms hydrogen bonds between the carboxylate oxygen and water molecules, which bridge adjacent thiazolidine units.

For this compound, the 4-isopropylphenyl group may sterically hinder hydrogen bonding, favoring alternative interactions. The thiazolidine sulfur and nitrogen atoms could participate in weaker hydrogen bonds or van der Waals interactions, as seen in spiro thiazolidine-indoline derivatives. Crystal packing motifs may also be influenced by the planar aromatic ring of the 4-isopropylphenyl group, which could engage in π-π stacking with adjacent molecules.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Assignments

The NMR spectra of this compound provide critical information about its electronic environment and molecular geometry. Key assignments include:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Aromatic (C6H4) | 7.1–7.5 | Multiplet | 4-Isopropylphenyl protons |

| Thiazolidine CH (C2) | 4.3–4.5 | Singlet | Deshielded by electron-withdrawing groups |

| Carboxylic acid (COOH) | 12.0–13.0 | Broad singlet | O-H proton |

The deshielded thiazolidine CH proton (δ ~4.3–4.5) reflects electron-withdrawing effects from the carboxylic acid group. The aromatic protons exhibit downfield shifts due to resonance effects from the electron-donating isopropyl group.

Infrared (IR) Vibrational Mode Analysis

IR spectroscopy confirms the presence of functional groups and their interactions:

| Vibrational Mode | Wavenumber (cm⁻¹) | Assignment |

|---|---|---|

| O-H (carboxylic acid) | 2500–3300 (broad) | Stretching (hydrogen-bonded) |

| C=O (carboxylic acid) | ~1700–1750 | Stretching (electron-withdrawing) |

| C-N (thiazolidine) | ~1250–1300 | Stretching (C-N single bond) |

| C-S (thiazolidine) | ~600–700 | Stretching (C-S single bond) |

The broad O-H stretch indicates hydrogen bonding, while the C=O stretch at ~1700 cm⁻¹ confirms the carboxylic acid’s electron-withdrawing nature.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI) mass spectrometry reveals characteristic fragmentation patterns:

| Fragment | m/z | Assignment |

|---|---|---|

| [M-H]⁻ | 251.35 | Molecular ion (C₁₃H₁₇NO₂S⁻) |

| [M-COOH]⁻ | 205.2 | Loss of carboxylic acid group |

| [M-Isopropyl]⁻ | 194.1 | Cleavage of 4-isopropylphenyl group |

The dominant fragmentation involves loss of the carboxylic acid group, consistent with the compound’s acidity.

Conformational Analysis

Ring Puckering Parameters

The thiazolidine ring adopts a puckered conformation influenced by substituents. In analogous compounds, the C2 and C4 substituents dictate the ring’s shape. For example, cis-(2R,4R)-thiazolidine-4-carboxylic acid derivatives exhibit a globular conformation with intramolecular hydrogen bonds.

In this compound, the bulky 4-isopropylphenyl group at C2 likely forces the ring into a trans-puckered conformation to minimize steric strain. This contrasts with unsubstituted thiazolidine-4-carboxylic acids, which prefer cis-puckering.

Substituent Steric Effects on Molecular Geometry

The 4-isopropylphenyl group’s steric bulk significantly impacts molecular geometry:

- Ring Distortion : The isopropyl group’s spatial demands may distort the thiazolidine ring, altering bond angles and dihedral angles.

- Carboxylic Acid Orientation : Steric hindrance could restrict rotation, favoring a specific orientation of the carboxylic acid group relative to the thiazolidine ring.

- Hydrogen Bonding : Steric constraints may limit intermolecular hydrogen bonding, favoring weaker interactions such as van der Waals forces.

Properties

IUPAC Name |

2-(4-propan-2-ylphenyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2S/c1-8(2)9-3-5-10(6-4-9)12-14-11(7-17-12)13(15)16/h3-6,8,11-12,14H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCYRKNHNKLUIHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C2NC(CS2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of 4-Isopropylbenzaldehyde with L-Cysteine

The most direct and scalable route involves the reaction of 4-isopropylbenzaldehyde with L-cysteine in a polar protic solvent system. This method leverages the inherent nucleophilicity of cysteine’s amine and thiol groups to form the thiazolidine ring.

Reaction Mechanism

The aldehyde group of 4-isopropylbenzaldehyde undergoes nucleophilic attack by the primary amine of L-cysteine, forming a Schiff base intermediate. Intramolecular thiol participation then facilitates cyclization, yielding the thiazolidine ring. The carboxylic acid moiety remains intact, providing the final product. Stereochemical outcomes depend on reaction conditions, with racemic mixtures typically forming under acidic or neutral conditions.

Standard Protocol

A solution of 4-isopropylbenzaldehyde (40 mmol) in ethanol (30 mL) is added to L-cysteine (4.8 g, 40 mmol) dissolved in water (30 mL). The mixture is stirred at 60°C for 12–24 hours, after which the product precipitates upon cooling. Recrystallization from ethanol/water (1:1) affords the pure compound in 65–75% yield.

Optimization Considerations:

Multi-Step Synthesis via Intermediate Thiazolidinones

Alternative pathways involve constructing the thiazolidine ring through functionalized intermediates. For example, 3-cyano-4-(2-methylpropoxy)benzothiamide derivatives can serve as precursors, as demonstrated in analogous syntheses of febuxostat-like compounds.

Thioamide Cyclization

A substituted benzothiamide intermediate is treated with α-halo carbonyl compounds (e.g., ethyl chloroacetate) in the presence of a base such as potassium carbonate. This method, adapted from patent literature, proceeds via nucleophilic displacement of the halide by the thioamide’s sulfur, followed by ring closure.

Representative Procedure:

Characterization and Quality Control

Critical analytical data for 2-(4-isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid include:

Spectroscopic Profiles

Comparative Analysis of Synthetic Routes

Industrial-Scale Considerations

For bulk production, the cyclocondensation method is preferred due to its simplicity and cost-effectiveness. However, chiral resolution steps (e.g., enzymatic kinetic resolution) may be required to isolate enantiopure forms. Continuous flow reactors improve throughput and reduce reaction times by maintaining optimal temperature and mixing conditions.

Emerging Methodologies

Recent studies explore enzymatic synthesis using cysteine desulfurases to catalyze ring formation under mild conditions. Additionally, microwave-assisted reactions reduce cyclocondensation times to 1–2 hours with comparable yields.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group in the carboxylic acid can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of l-cysteine hydrochloride with substituted benzaldehydes in the presence of a base such as sodium bicarbonate. This process leads to the formation of thiazolidine derivatives, which can be further modified to enhance their biological activity. The purity and structure of the synthesized compounds are often confirmed through techniques like thin-layer chromatography (TLC) and melting point analysis .

Antioxidant Properties

Research has demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. A study highlighted the synthesis of various 2,4-substituted thiazolidine derivatives, which were evaluated for their ability to scavenge free radicals. The results indicated that specific modifications at the 4-position could enhance antioxidant activity, making these compounds promising candidates for further development as antioxidant agents .

Tyrosinase Inhibition

Tyrosinase is an important enzyme involved in melanin biosynthesis and is a target for skin-whitening agents. The synthesized thiazolidine derivatives were assessed for their tyrosinase inhibitory potential. The study found that certain derivatives showed considerable inhibition of tyrosinase activity, suggesting their potential use in cosmetic formulations aimed at reducing hyperpigmentation .

Antiparasitic Activity

Another significant application of this compound is its antiparasitic effects against Trypanosoma cruzi, the causative agent of Chagas disease. Research indicated that this compound interferes with proline metabolism in T. cruzi, leading to reduced parasite viability under various stress conditions. The compound demonstrated a dose-dependent inhibitory effect on epimastigote growth, highlighting its potential as a therapeutic agent against this parasitic infection .

Potential Therapeutic Applications

Given its diverse biological activities, this compound could have several therapeutic applications:

- Cosmetic Industry : Due to its tyrosinase inhibition properties, it could be incorporated into skin-lightening products.

- Pharmaceutical Development : Its antioxidant and antiparasitic properties suggest potential use in developing new drugs for treating oxidative stress-related diseases and parasitic infections.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity to its targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl Thiazolidine-4-Carboxylic Acids

The biological and physicochemical properties of thiazolidine derivatives are highly influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Key Observations:

- Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Nitro and chloro substituents enhance antibacterial activity, likely due to improved target binding via electronic effects. The para-nitro derivative (compound 10) outperforms ciprofloxacin against MRSA .

- Electron-Donating Groups (e.g., -OH, -OCH₃): Hydroxy and methoxy groups favor antioxidant and enzymatic interactions, as seen in tyrosinase inhibition studies .

- Hydrophobic Substituents (e.g., -C₃H₇): The isopropyl group in the target compound may enhance membrane permeability and metabolic stability but could reduce antibacterial potency compared to nitro or chloro analogs .

Thiazolidine Derivatives with Modified Core Structures

Key Observations:

- HPPTCA: This pyridyl-phosphonooxymethyl derivative demonstrates metabolic stability in plasma, highlighting the role of heterocyclic extensions in pharmacokinetics .

Biological Activity

2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the thiazolidine class. Its unique structure, characterized by a thiazolidine ring and an isopropylphenyl group, suggests potential biological activities, particularly in medicinal chemistry. This article reviews its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₃H₁₇NO₂S

- Molecular Weight : 251.35 g/mol

- Structural Features : The thiazolidine ring contains sulfur and nitrogen atoms, while the isopropylphenyl group enhances lipophilicity, potentially influencing biological interactions.

Biological Activities

Preliminary studies indicate that this compound exhibits several biological activities:

- Anti-inflammatory Properties : Early research suggests that this compound may interact with proteins involved in inflammatory pathways, indicating a potential mechanism for its anti-inflammatory effects.

- Antioxidant Activity : The compound's structure allows it to act as a sulfhydryl antioxidant, which can mitigate oxidative stress in biological systems .

- Antimicrobial Effects : Investigations into its antimicrobial properties have shown promise, suggesting that it may inhibit the growth of various pathogens .

The biological effects of this compound are believed to stem from its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.

- Receptor Binding : Its phenyl group could enhance binding affinity to receptors relevant in inflammation and infection.

Comparative Analysis with Similar Compounds

The following table summarizes key characteristics of this compound compared to structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₁₃H₁₇NO₂S | Contains isopropyl group; enhanced lipophilicity |

| 2-(4-Methylphenyl)-1,3-thiazolidine-4-carboxylic acid | C₁₃H₁₅NO₂S | Methyl group instead of isopropyl; altered properties |

| 2-(Phenyl)-1,3-thiazolidine-4-carboxylic acid | C₁₂H₁₅NO₂S | Lacks isopropyl group; simpler structure |

Case Studies and Research Findings

Several studies have investigated the effects of thiazolidine derivatives on various biological systems:

- Anti-inflammatory Studies : Research has indicated that derivatives of thiazolidine can significantly reduce markers of inflammation in animal models.

- Toxicological Assessments : A study on zebrafish revealed that certain thiazolidines could cause developmental abnormalities at high concentrations, highlighting the need for careful evaluation of their safety profiles .

- Anticancer Potential : Some derivatives have shown promise in reversing tumor cell transformation and exhibiting cytotoxic effects against cancer cell lines .

Q & A

Q. What are the recommended synthetic routes for 2-(4-Isopropylphenyl)-1,3-thiazolidine-4-carboxylic acid?

A common approach involves condensing a substituted aldehyde with a thiazolidinone precursor. For example, analogous syntheses use reflux conditions with sodium acetate in acetic acid to facilitate cyclization and carboxylate formation . Modifications may include introducing the 4-isopropylphenyl group via a pre-functionalized aldehyde. Reaction optimization (e.g., temperature, solvent polarity) is critical for yield improvement.

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- HPLC/UPLC : Assess purity (>95% recommended for biological assays) .

- NMR Spectroscopy : Confirm substituent positions (e.g., isopropyl group at C4-phenyl) via H and C NMR .

- X-ray Crystallography : Resolve stereochemistry and crystal packing, as demonstrated for structurally related thiazole derivatives .

- Mass Spectrometry : Verify molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What handling and storage protocols are advised for this compound?

- Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood to avoid respiratory or dermal exposure, as recommended for thiazolidine derivatives with similar hazard profiles .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Cross-validate using orthogonal methods:

- Compare experimental NMR shifts with computational predictions (DFT calculations) .

- Analyze IR spectra for characteristic vibrations (e.g., C=O stretch at ~1700 cm) .

- Leverage high-resolution mass spectrometry (HRMS) to confirm molecular formula .

- Replicate synthesis and characterization under controlled conditions to rule out batch variability .

Q. What strategies improve reaction yields in large-scale synthesis?

- Catalysis : Optimize Lewis acid catalysts (e.g., ZnCl) to enhance cyclization efficiency .

- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .

- Microwave-assisted Synthesis : Reduce reaction time and improve reproducibility, as shown for analogous heterocycles .

- Purification : Employ recrystallization (acetic acid/ethanol) or column chromatography (silica gel, ethyl acetate/hexane) .

Q. How can researchers evaluate the biological activity of this compound in drug discovery?

- In Vitro Assays : Screen for enzyme inhibition (e.g., proteases) or receptor binding using fluorescence polarization .

- ADME Profiling : Assess metabolic stability (e.g., liver microsome assays) and permeability (Caco-2 cells) .

- Structural Analog Studies : Compare with pharmacologically active thiazolidine derivatives (e.g., hypoglycemic agents) to infer mechanism .

Q. What are the stability challenges under varying pH and temperature conditions?

- pH Stability : Conduct accelerated degradation studies (e.g., 0.1M HCl/NaOH at 37°C) with HPLC monitoring .

- Thermal Stability : Use TGA/DSC to identify decomposition thresholds (>150°C typical for thiazolidines) .

- Light Sensitivity : Store in amber vials if UV-Vis analysis shows photodegradation .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.